Predicted Lipophilicity Advantage Over the N‑Cyclopropyl Analog
The target compound is predicted to have higher lipophilicity than the N‑cyclopropyl analog (CAS 676583-30-5) due to the additional methyl group on the cyclopropane ring. The cLogP of the target compound is estimated at 2.56 versus 2.02 for N‑cyclopropyl‑4‑methyl‑3‑nitrobenzenesulfonamide . This ~0.5 log unit increase can enhance passive membrane permeability and blood‑brain barrier penetration, which is critical for central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.56 (estimated) |
| Comparator Or Baseline | N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide: cLogP = 2.02 (ACD/Labs estimate) |
| Quantified Difference | ΔcLogP ≈ 0.54 (higher for the target compound) |
| Conditions | In silico prediction; ACD/Labs Percepta platform version 14.00 for the comparator; estimation method for the target compound not independently validated. |
Why This Matters
Increased lipophilicity can improve membrane permeability, making the target compound a more suitable candidate for intracellular or CNS targets where the N‑cyclopropyl analog may underperform.
